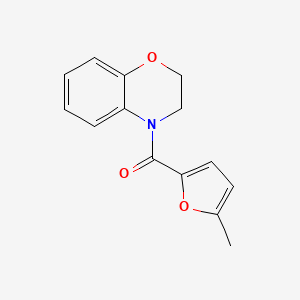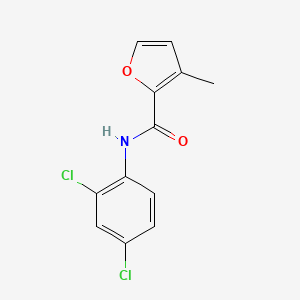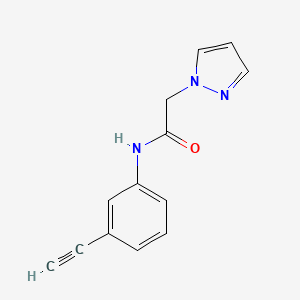![molecular formula C22H22FN3O3 B7539654 N-[4-[4-(3-fluorobenzoyl)piperazine-1-carbonyl]phenyl]cyclopropanecarboxamide](/img/structure/B7539654.png)
N-[4-[4-(3-fluorobenzoyl)piperazine-1-carbonyl]phenyl]cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-[4-(3-fluorobenzoyl)piperazine-1-carbonyl]phenyl]cyclopropanecarboxamide, also known as FCPC, is a synthetic compound that has gained attention for its potential use in scientific research. FCPC is a cyclopropane derivative that has been shown to have various biochemical and physiological effects, making it a promising tool for research in the fields of neuroscience and pharmacology.
作用机制
The mechanism of action of N-[4-[4-(3-fluorobenzoyl)piperazine-1-carbonyl]phenyl]cyclopropanecarboxamide is not fully understood, but it is believed to work by binding to specific receptors in the brain and modulating their activity. In particular, N-[4-[4-(3-fluorobenzoyl)piperazine-1-carbonyl]phenyl]cyclopropanecarboxamide has been shown to bind to the 5-HT2A receptor, a subtype of the serotonin receptor, and modulate its activity. This receptor is involved in various neurological processes, including mood regulation, and is a target for several psychiatric drugs.
Biochemical and Physiological Effects:
N-[4-[4-(3-fluorobenzoyl)piperazine-1-carbonyl]phenyl]cyclopropanecarboxamide has been shown to have various biochemical and physiological effects, including modulating the activity of certain brain receptors, increasing levels of certain neurotransmitters, and reducing inflammation. These effects make N-[4-[4-(3-fluorobenzoyl)piperazine-1-carbonyl]phenyl]cyclopropanecarboxamide a promising tool for research in the fields of neuroscience and pharmacology.
实验室实验的优点和局限性
One of the main advantages of N-[4-[4-(3-fluorobenzoyl)piperazine-1-carbonyl]phenyl]cyclopropanecarboxamide is its specificity for certain receptors in the brain, which allows researchers to investigate the role of these receptors in various neurological processes. However, one limitation of N-[4-[4-(3-fluorobenzoyl)piperazine-1-carbonyl]phenyl]cyclopropanecarboxamide is its complex synthesis method, which can make it difficult to obtain high yields of pure product.
未来方向
There are several future directions for research involving N-[4-[4-(3-fluorobenzoyl)piperazine-1-carbonyl]phenyl]cyclopropanecarboxamide, including investigating its potential use in the treatment of various neurological disorders, such as depression and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of N-[4-[4-(3-fluorobenzoyl)piperazine-1-carbonyl]phenyl]cyclopropanecarboxamide and its effects on various brain receptors. Finally, the synthesis method for N-[4-[4-(3-fluorobenzoyl)piperazine-1-carbonyl]phenyl]cyclopropanecarboxamide could be optimized to improve yield and purity, making it more accessible for researchers.
合成方法
The synthesis of N-[4-[4-(3-fluorobenzoyl)piperazine-1-carbonyl]phenyl]cyclopropanecarboxamide involves several steps, including the reaction of 3-fluorobenzoyl chloride with piperazine to form 4-(3-fluorobenzoyl)piperazine, which is then reacted with 4-aminobenzoyl cyclopropane carboxylic acid to form N-[4-[4-(3-fluorobenzoyl)piperazine-1-carbonyl]phenyl]cyclopropanecarboxamide. The process is complex and requires careful control of reaction conditions to ensure high yield and purity.
科学研究应用
N-[4-[4-(3-fluorobenzoyl)piperazine-1-carbonyl]phenyl]cyclopropanecarboxamide has been used in various scientific studies to investigate its potential as a tool for research. One of the most significant applications of N-[4-[4-(3-fluorobenzoyl)piperazine-1-carbonyl]phenyl]cyclopropanecarboxamide is in the field of neuroscience, where it has been shown to modulate the activity of certain brain receptors, such as the serotonin and dopamine receptors. N-[4-[4-(3-fluorobenzoyl)piperazine-1-carbonyl]phenyl]cyclopropanecarboxamide has also been used in studies investigating the role of these receptors in various neurological disorders, such as depression and Parkinson's disease.
属性
IUPAC Name |
N-[4-[4-(3-fluorobenzoyl)piperazine-1-carbonyl]phenyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3/c23-18-3-1-2-17(14-18)22(29)26-12-10-25(11-13-26)21(28)16-6-8-19(9-7-16)24-20(27)15-4-5-15/h1-3,6-9,14-15H,4-5,10-13H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRGOWLFYFRCPEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)C(=O)N3CCN(CC3)C(=O)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[4-(3-fluorobenzoyl)piperazine-1-carbonyl]phenyl]cyclopropanecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-{[(5-bromothiophen-2-yl)sulfonyl]amino}phenyl)acetamide](/img/structure/B7539585.png)





![N-[(1,5-dimethylpyrrol-2-yl)methyl]-5-methylfuran-2-carboxamide](/img/structure/B7539626.png)





